molecular formula C20H18FN3O3 B2577280 2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034602-03-2

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2577280
CAS RN: 2034602-03-2
M. Wt: 367.38
InChI Key: RQWIKOLCQITUQD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Radical Scavenging Activity

Research on phenol derivatives, including those with fluorophenol groups, demonstrates their potential in radical scavenging activities, which is crucial for understanding antioxidant properties in various compounds. This area of study is essential in developing new antioxidants with potential applications in medicine and materials science to combat oxidative stress and deterioration (Al‐Sehemi & Irfan, 2017).

Enzymatic Biotransformation

Investigations into the enzymatic biotransformation of oxadiazole derivatives, such as LC15-0133, reveal complex metabolic pathways involving hydroxylation and carbonyl reduction. These studies underscore the significance of understanding metabolic reactions for pharmaceutical development, offering insights into the drug metabolism process (Yoo et al., 2008).

Organic Synthesis and Drug Discovery

The synthesis of pyrazolopyridines and other pyrido fused systems, leveraging fluorophenyl and oxadiazole components, illustrates the versatility of these compounds in organic synthesis. Such methodologies are pivotal in drug discovery, where novel scaffolds are constantly sought for therapeutic development (Almansa et al., 2008).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-8-4-5-9-17(16)26-13-18(25)24-11-10-15(12-24)19-22-20(27-23-19)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIKOLCQITUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

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